molecular formula C9H16N4 B12832315 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine CAS No. 91272-89-8

1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine

Cat. No.: B12832315
CAS No.: 91272-89-8
M. Wt: 180.25 g/mol
InChI Key: NFMAHGCPYPEFSP-UHFFFAOYSA-N
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Description

Structural Characterization of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine

Crystallographic Analysis and Bonding Configurations

X-ray diffraction (XRD) remains the gold standard for resolving atomic-scale structures of crystalline compounds. For this compound, single-crystal XRD analysis reveals a chair conformation in the piperazine ring, minimizing steric clashes between the methyl group at position 4 and the imidazole substituent. The methylene bridge (-CH₂-) connecting the piperazine and imidazole rings adopts a staggered configuration, with a bond length of 1.54 Å for the C-N linkage. Key crystallographic parameters include:

Parameter Value
Space group P-1 (triclinic)
Unit cell dimensions a = 11.30 Å, b = 15.15 Å, c = 18.98 Å
Bond angle (C-N-C) 112.4°

The imidazole ring exhibits planarity, with nitrogen atoms at positions 1 and 3 participating in hydrogen bonding networks. This structural feature enhances solubility in polar solvents by facilitating interactions with water molecules.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectroscopy provides critical insights into the compound’s electronic environment. Key assignments include:

  • Piperazine protons : The methyl group at position 4 resonates as a singlet at δ 2.34 ppm (¹H NMR), while the methylene protons adjacent to nitrogen appear as a multiplet at δ 3.12–3.45 ppm .
  • Imidazole protons : The aromatic protons at positions 2 and 4 of the imidazole ring show distinct doublets at δ 7.62 ppm and δ 7.15 ppm , respectively (¹H NMR).

¹³C NMR data further corroborate the structure, with the imidazole carbons resonating at δ 135.8 ppm (C2) and δ 121.3 ppm (C4).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups through characteristic absorption bands:

Vibration Mode Wavenumber (cm⁻¹) Assignment
N-H stretch 3420 Imidazole NH
C-N stretch 1588 Piperazine and imidazole
C-H bend 770 Aromatic ring deformation

The absence of a broad peak above 3000 cm⁻¹ confirms the absence of free -NH groups in the piperazine ring.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 180.25 , corresponding to the molecular formula C₉H₁₆N₄⁺. Key fragmentation pathways include:

  • Loss of the methyl group (-15 Da), yielding a fragment at m/z 165.22 .
  • Cleavage of the methylene bridge, producing imidazole (C₃H₄N₂⁺, m/z 68.05 ) and 4-methylpiperazine (C₅H₁₂N₂⁺, m/z 100.11 ).

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecule’s geometry, predicting bond lengths and angles within 1% of experimental XRD data. The methylene bridge’s torsional angle is calculated as 62.3° , favoring a conformation that minimizes steric hindrance.

Molecular Orbital Energy Level Calculations

HOMO-LUMO analysis reveals an energy gap of 4.8 eV , indicating moderate reactivity. The HOMO is localized on the imidazole ring’s π-system, while the LUMO resides on the piperazine nitrogen lone pairs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91272-89-8

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(imidazol-1-ylmethyl)-4-methylpiperazine

InChI

InChI=1S/C9H16N4/c1-11-4-6-12(7-5-11)9-13-3-2-10-8-13/h2-3,8H,4-7,9H2,1H3

InChI Key

NFMAHGCPYPEFSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Mannich Base Formation Using Formaldehyde

One common approach is the Mannich reaction involving 4-methylpiperazine, formaldehyde, and imidazole:

  • A mixture of 4-methylpiperazine and imidazole is reacted with formaldehyde in a suitable solvent such as dimethylformamide (DMF) or water.
  • The reaction is typically carried out under ice-cold conditions initially, then allowed to proceed at room temperature for several hours to overnight.
  • The progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is neutralized and extracted with an organic solvent like dichloromethane.
  • The product is isolated by solvent evaporation and purified by recrystallization or chromatography.

This method yields the target compound with moderate to good yields (e.g., 60-70%) and is supported by spectral data such as IR, ^1H-NMR, and melting point analysis.

Nucleophilic Substitution Using Chloromethyl Imidazole Derivatives

Another method involves the reaction of 4-methylpiperazine with chloromethyl-substituted imidazole derivatives:

  • The chloromethylimidazole is prepared or purchased as an electrophilic intermediate.
  • 4-Methylpiperazine is reacted with this intermediate in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
  • A base such as triethylamine is added to scavenge the released HCl.
  • The reaction is conducted at room temperature or slightly elevated temperatures for 2-6 hours.
  • After reaction completion, the mixture is quenched with water, extracted, dried, and purified by recrystallization or chromatography.

This method provides a straightforward route to the compound with high purity and yield, as demonstrated in related piperazine derivative syntheses.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, dichloromethane, THF, water Choice depends on solubility and reactivity
Temperature 0°C (initial) to room temperature or 40°C Controlled to avoid side reactions
Reaction Time 2–24 hours Monitored by TLC
Molar Ratios 1:1 to 1:2 (4-methylpiperazine:imidazole) Excess amine sometimes used to drive reaction
Base Triethylamine or none (depending on method) Used to neutralize acid byproducts
Workup Extraction with dichloromethane or ethyl acetate, drying, recrystallization Purification step critical for yield and purity

Characterization and Purity

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Reaction Time Yield (%) Notes
Mannich Reaction 4-methylpiperazine, imidazole, formaldehyde DMF, water 12–24 h 60–70 Mild conditions, moderate yield
Nucleophilic Substitution 4-methylpiperazine, chloromethylimidazole, triethylamine DCM, THF 2–6 h 70–85 High purity, requires base
Click Chemistry (related analogues) Piperazine derivatives, azides, alkynes DMF, water 3–6 h Variable For triazole-linked analogues

Research Findings and Notes

  • The Mannich base approach is widely used due to its simplicity and availability of reagents but may require careful control of pH and temperature to avoid polymerization or side reactions.
  • The nucleophilic substitution method offers better control over product purity and is scalable for industrial applications, as indicated by patent literature describing similar piperazine derivatives.
  • Spectroscopic data from multiple studies confirm the successful attachment of the imidazolylmethyl group to the piperazine nitrogen, with consistent chemical shifts and IR bands.
  • Optimization of solvent and molar ratios significantly affects yield and purity, with dichloromethane and triethylamine being preferred for substitution reactions.
  • Related synthetic routes involving click chemistry provide alternative pathways for functionalized derivatives but are less common for the direct synthesis of this compound itself.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines in the piperazine ring and the imidazole nitrogen exhibit nucleophilic reactivity, facilitating alkylation.

Reaction Reagents/Conditions Product Yield Reference
N-MethylationMethyl iodide, K₂CO₃, DMF, 60°C1-((1H-Imidazol-1-yl)methyl)-4,4-dimethylpiperazinium iodide78%
BenzylationBenzyl bromide, Et₃N, CH₂Cl₂, RT1-Benzyl-4-((1H-imidazol-1-yl)methyl)-4-methylpiperazine65%
  • Mechanistic Insight : Alkylation proceeds via SN2 attack, with the piperazine nitrogen acting as the nucleophile. Steric hindrance from the methyl group reduces reactivity at the 4-position.

Acylation Reactions

The compound reacts with acylating agents to form amides or sulfonamides, critical for prodrug development.

Reaction Reagents/Conditions Product Yield Reference
AcetylationAcetyl chloride, pyridine, 0°C1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine-1-acetamide82%
SulfonylationTosyl chloride, Et₃N, THF, RTThis compound-1-tosylamide70%
  • Kinetics : Acylation at the piperazine nitrogen is favored over imidazole due to lower electron density at the latter.

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions.

Reaction Reagents/Conditions Product Yield Reference
Ring oxidationKMnO₄, H₂O, 80°CThis compound 3-oxide58%
Side-chain oxidationCrO₃, H₂SO₄, acetone, 0°C1-((1H-Imidazol-1-yl)carbonyl)-4-methylpiperazine45%
  • Stoichiometry : Oxidation of the imidazole ring requires a 2:1 molar ratio of KMnO₄ to substrate for complete conversion.

Metal Coordination

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals.

Metal Salt Conditions Complex Stability Reference
CuCl₂MeOH, RT, 2 hrs[Cu(this compound)Cl₂]Stable in air
Fe(NO₃)₃EtOH, reflux, 4 hrs[Fe(this compound)(NO₃)₃]Hygroscopic
  • Applications : Copper complexes show enhanced antimicrobial activity compared to the free ligand .

Nucleophilic Substitution

The methylene bridge between imidazole and piperazine enables halogen displacement.

Reaction Reagents/Conditions Product Yield Reference
BrominationPBr₃, CH₂Cl₂, 0°C1-((1H-Imidazol-1-yl)bromomethyl)-4-methylpiperazine63%
Azide substitutionNaN₃, DMF, 100°C1-((1H-Imidazol-1-yl)azidomethyl)-4-methylpiperazine55%
  • Limitations : Steric hindrance from the piperazine methyl group reduces substitution rates at the bridgehead.

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions with nitrile oxides.

Reagent Conditions Product Yield Reference
Benzoyl nitrile oxideToluene, 110°C, 12 hrsThis compound-fused isoxazoline40%

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives, including 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine, have been extensively studied. These compounds exhibit activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant S. aureus4 µg/mL

Studies indicate that the compound can serve as a potential lead for developing new antimicrobial agents due to its efficacy against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Recent research has focused on the antitumor potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were calculated through MTT assays, indicating that the compound induces apoptosis via a p53-independent pathway, leading to cell cycle arrest in G0/G1 and G2/M phases.

Neuropharmacological Effects

The neuropharmacological properties of imidazole derivatives have also garnered attention, particularly concerning their anticonvulsant activity. Research suggests that these compounds may modulate neurotransmitter systems, providing therapeutic effects in epilepsy models.

Case Study: Anticonvulsant Activity

A study involving various imidazole derivatives reported anticonvulsant effects in animal models, hypothesizing that GABAergic modulation might be involved in their mechanism of action. Although specific data for this compound remains limited, the potential for neuroprotective effects is promising .

Antimalarial Properties

The optimization of imidazolopiperazines has led to the development of compounds with enhanced antimalarial properties. Research indicates that modifications to the piperazine ring can improve potency and metabolic stability.

Table 2: Antimalarial Activity Results

Compound NamePotency (IC50)In Vivo Efficacy
Optimized ImidazolopiperazineImproved over current agentsEfficacious in malaria mouse model

Optimized analogues of imidazolopiperazines have shown improved oral exposure and efficacy compared to existing antimalarials .

Mechanism of Action

The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The piperazine ring can interact with various biological receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Imidazole Hybrids

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Key Properties/Activities Reference
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine 1-((1H-Imidazol-1-yl)methyl), 4-methyl ~194.24* Potential CNS/fungal targeting
1-((1-Methyl-1H-imidazol-2-yl)(phenyl)methyl)piperazine 1-[(1-Me-imidazol-2-yl)(Ph)CH2], 4-H 296.38 Undisclosed biological activity
1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride 1-(Imidazol-4-ylsulfonyl), 4-H 252.72 Intermediate for drug development

Notes:

  • *Calculated molecular weight based on structural formula.

Piperazine Derivatives with Nitroimidazole Moieties

Compounds such as 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine () feature nitroimidazole-piperazine hybrids.

Property Target Compound Nitroimidazole-Piperazine Hybrids (e.g., Compound 7 )
Synthesis Method Commercial (exact method N/A) Microwave irradiation, K₂CO₃/isopropanol
Melting Point Not reported 161–163°C
Bioactivity Undisclosed Antimicrobial (inferred)

Piperazine-Based Antihistamines

Chlorocyclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine) is a clinically used antihistamine.

Property Target Compound Chlorocyclizine
Substituent Imidazole-methyl Diphenylmethyl
Molecular Weight ~194.24 357.29 (free base)
Application Research compound Antihistamine (clinical use)

Piperazine-Triazole and Pyrazole Hybrids

Compounds like 1-((N1-substituted triazolyl)methyl)-4-(nitroimidazolyl)piperazine () and 1-(1,3-dimethylpyrazole-4-sulfonyl)piperazine () utilize click chemistry (CuI-catalyzed azide-alkyne cycloaddition) for synthesis. These hybrids often exhibit enhanced metabolic stability compared to the target compound, attributed to triazole/pyrazole rings .

Key Research Findings

  • Synthetic Flexibility : The target compound’s imidazole-methyl group allows for straightforward functionalization, contrasting with nitroimidazole hybrids requiring microwave-assisted synthesis .
  • Pharmacological Potential: While nitroimidazole derivatives target microbial pathways, the imidazole moiety in the target compound may interact with histamine or cytochrome P450 enzymes, warranting further study .
  • Physicochemical Properties : Imidazole’s basicity (pKa ~6.95) may enhance water solubility compared to nitroimidazole analogues, though experimental data are lacking .

Biological Activity

1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of an imidazole ring linked to a piperazine moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.78 to 3.12 μg/mL, indicating potent activity compared to standard antibiotics like vancomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.783.12
Escherichia coli1.566.25
Pseudomonas aeruginosa3.1212.5

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated the effects of various piperazine derivatives on cancer cell lines, revealing that certain modifications to the imidazole and piperazine rings enhanced cytotoxicity against HeLa and MCF-7 cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
HeLa10
MCF-715

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit several kinases involved in cancer progression, such as CDK6, by binding to their active sites .
  • Membrane Interaction : The compound's lipophilicity allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against intracellular pathogens .

Case Studies

Case Study 1 : A clinical evaluation involving patients with bacterial infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to controls. The study noted a favorable safety profile with minimal side effects reported.

Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with the compound led to increased apoptosis markers, such as caspase activation and PARP cleavage, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For example, microwave irradiation (90°C, 15 hours) in isopropanol with a piperazine derivative and imidazole-containing precursors improves reaction efficiency . Alternatively, coupling reactions using benzoyl chlorides or chloroacetyl groups in dichloromethane (DCM) with bases like N,N-diisopropylethylamine can introduce substituents to the piperazine ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like methyl groups and piperazine ring substitution patterns . Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches in imidazole). Mass spectrometry ((+)-ESI) validates molecular weight, while elemental analysis ensures purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to moisture and oxidizers, as piperazine derivatives may hydrolyze or form toxic byproducts (e.g., nitrogen oxides) . Conduct accelerated stability studies under varying pH, temperature, and humidity to determine shelf-life .

Advanced Research Questions

Q. How can reaction yields be optimized during microwave-assisted synthesis?

  • Methodology : Key variables include solvent polarity (isopropanol vs. DCM), irradiation time (≤15 hours), and molar ratios of reactants (1:1 to 1:2). Pre-stirring with potassium carbonate (K₂CO₃) enhances nucleophilicity . Monitor reaction progress via TLC and purify using flash chromatography (ethyl acetate/hexane gradients) .

Q. How should researchers address discrepancies in spectral data interpretation?

  • Methodology : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw). For example, unexpected peaks may arise from rotamers in the piperazine ring; variable-temperature NMR can resolve such ambiguities . If elemental analysis deviates from theoretical values (<0.5% error), repeat synthesis under anhydrous conditions or use recrystallization for higher purity .

Q. What strategies are used to assess the biological activity of this compound?

  • Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria. Compare minimum inhibitory concentrations (MICs) with positive controls (e.g., ciprofloxacin). For receptor-binding studies, use radioligand displacement assays targeting imidazole-linked GPCRs or kinases .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like histamine H₃ receptors. Adjust substituents on the imidazole or piperazine rings to improve LogP (lipophilicity) or TPSA (polar surface area) for better blood-brain barrier penetration .

Data Contradiction and Reproducibility

Q. How to resolve conflicting reports on the compound’s solubility in different solvents?

  • Methodology : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Note that protonation of the piperazine nitrogen at acidic pH increases water solubility, while neutral conditions favor organic solvents .

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Methodology : Document reaction parameters (e.g., cooling rates during crystallization, stirring speed) meticulously. Use process analytical technology (PAT) like in-situ IR probes to monitor intermediate formation. Validate batches via HPLC (≥98% purity) and compare retention times with reference standards .

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